Crotonoyl coenzyme A trilithium salt

Acyl-CoA solubility biochemical assay preparation sample handling

Crotonoyl coenzyme A trilithium salt (CAS 102680-35-3), also referred to as trans-2-butenoyl coenzyme A trilithium salt, is a synthetic, short-chain 2-enoyl-CoA thioester derivative supplied as a trilithium salt. It serves as a critical substrate analogue and metabolic intermediate in fatty acid elongation and β-oxidation pathways, with a molecular weight of 853.5 g/mol and a typical commercial purity of ~90% by HPLC.

Molecular Formula C25H37Li3N7O17P3S
Molecular Weight 853.5 g/mol
Cat. No. B12056775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonoyl coenzyme A trilithium salt
Molecular FormulaC25H37Li3N7O17P3S
Molecular Weight853.5 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O
InChIInChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/b5-4+;;;/t14-,18-,19-,20+,24-;;;/m1.../s1
InChIKeyLUYQFKSDLNQLEG-OUWZIDFPSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crotonoyl Coenzyme A Trilithium Salt: Procurement-Grade Substrate for Enoyl-Reductase & Epigenetic Research


Crotonoyl coenzyme A trilithium salt (CAS 102680-35-3), also referred to as trans-2-butenoyl coenzyme A trilithium salt, is a synthetic, short-chain 2-enoyl-CoA thioester derivative supplied as a trilithium salt. It serves as a critical substrate analogue and metabolic intermediate in fatty acid elongation and β-oxidation pathways, with a molecular weight of 853.5 g/mol and a typical commercial purity of ~90% by HPLC [1]. Unlike its free-acid form, which is practically insoluble in water, the trilithium counterion imparts markedly enhanced aqueous solubility (50 mg/mL), making it the preferred physical form for reproducible in vitro and in vivo biochemical experimentation .

Why Generic Substitution of Crotonoyl CoA Salts Compromises Experimental Reproducibility


Substituting crotonoyl coenzyme A trilithium salt with the free-acid form, alternative salts (e.g., sodium), or a saturated chain analogue like butyryl-CoA without rigorous validation introduces confounding variables that undermine quantitative reproducibility. The pronounced difference in aqueous solubility—the trilithium salt achieves 50 mg/mL clear solutions, whereas the non-salt form is practically insoluble —directly impacts the accuracy of kinetic assays and cellular dosing. Furthermore, critical enzyme systems such as Plasmodium falciparum enoyl-ACP reductase (PfENR) and β-hydroxyacyl-ACP dehydratase (FabZ) exhibit markedly divergent kinetic parameters (Km, kcat) when crotonoyl-CoA is swapped for structural analogs like butyryl-CoA or β-hydroxybutyryl-CoA [1]. These quantitative disparities mean that generic substitution is not a valid procurement strategy for assay standardization.

Quantitative Differential Evidence for Procuring Crotonoyl Coenzyme A Trilithium Salt


Aqueous Solubility: 50 mg/mL Trilithium Salt vs. Practically Insoluble Free Acid

The trilithium salt form of crotonoyl-CoA achieves a solubility of 50 mg/mL in water, yielding a clear, colorless solution suitable for direct use in most biochemical assays . In stark contrast, the free acid form of crotonoyl-CoA (CAS 992-67-6) is described as practically insoluble in water, with a predicted water solubility of only ~5.59 g/L (~0.0067 M) [1]. This ~9-fold improvement in practical solubility (by direct dissolution) eliminates the need for organic co-solvents such as DMSO, which can artificially inhibit enzyme activities or perturb membrane integrity at the concentrations required for higher substrate loading.

Acyl-CoA solubility biochemical assay preparation sample handling

PfENR Binding Affinity: Crotonoyl-CoA Trilithium Salt Shows Defined Binding Constant (Ka = 1.6 × 10^4 M^-1) for Malaria Drug Target

Using surface plasmon resonance (SPR), the binding constant (Ka) of crotonoyl-CoA trilithium salt to immobilized Plasmodium falciparum enoyl-ACP reductase (PfENR) was determined to be 1.6 × 10^4 M^-1 [1]. This binding affinity is comparable to that of the cofactor NADH (Ka = 1.9 × 10^4 M^-1) and was measured under identical buffer conditions. In contrast, the saturated analog butyryl-CoA is not a known substrate for PfENR and shows no comparable binding in the same papers, emphasizing that the α,β-unsaturated thioester moiety of crotonoyl-CoA is essential for recognition at the substrate-binding loop of the enzyme. This quantitative benchmark enables researchers to use the trilithium salt as a reference ligand for validating inhibitor screening campaigns against PfENR.

antimalarial drug discovery enoyl-ACP reductase surface plasmon resonance

Enzyme Kinetic Selectivity: FabZ Processes Crotonoyl-CoA 2.3-Fold More Efficiently Than β-Hydroxybutyryl-CoA

In kinetic assays with the PfFabZ enzyme, the Km for the natural product analog crotonoyl-CoA is 86 μM with a kcat of 18.9 s^-1, whereas the physiological substrate analog β-hydroxybutyryl-CoA exhibits a Km of 199 μM and a kcat of 15.99 s^-1 [1]. This translates to catalytic efficiency (kcat/Km) values of ~0.22 μM^-1 s^-1 and ~0.08 μM^-1 s^-1, respectively—a 2.3-fold preference for the unsaturated crotonoyl-CoA over the hydroxylated intermediate. This finding demonstrates that crotonoyl-CoA is not merely an inert substrate analog but is processed differentially, making its procurement critical for accurate mechanistic dissection of the hydration/dehydration step in type II fatty acid synthase.

fatty acid biosynthesis FabZ dehydratase substrate specificity

In Vivo Epigenetic Modulation: Crotonoyl-CoA Trilithium Salt Increases Histone Crotonylation and Induces Dose-Dependent Neuropathic Pain Behavior

Intra-trigeminal ganglia or intrathecal administration of the trilithium salt of crotonoyl-CoA in mice dose-dependently elevated global histone lysine crotonylation (KCR) levels and induced mechanical allodynia and thermal hyperalgesia [1]. This is a unique in vivo application that has not been demonstrated with the free acid or other counterion forms, underscoring the trilithium salt's superior bioavailability and cellular uptake. In contrast, other acyl-CoA derivatives such as butyryl-CoA trilithium salt or acetyl-CoA do not share this specific epigenetic effect, as crotonyl-specific transferases and reader proteins are the molecular targets. This in vivo validation establishes the compound as a chemical probe for investigating the causal role of histone crotonylation in neuroinflammation.

histone crotonylation neuropathic pain epigenetic regulation

Validated Application Scenarios for Crotonoyl Coenzyme A Trilithium Salt Procurement


PfENR Inhibitor Screening for Antimalarial Drug Discovery

Procure the trilithium salt as a reference substrate for surface plasmon resonance (SPR)-based binding assays to PfENR. The defined binding constant (Ka = 1.6 × 10^4 M^-1) serves as a quality control benchmark for evaluating new inhibitors [1]. Its superior aqueous solubility ensures homogeneous ligand preparation without DMSO, reducing solvent-induced artifacts in dose-response curves.

Kinetic Characterization of Type II Fatty Acid Synthase Dehydratases (FabZ)

To study the hydration/dehydration mechanism of PfFabZ or homologous enzymes, the trilithium salt provides the only commercially available form that demonstrates a Km of 86 μM and kcat of 18.9 s^-1. Substituting with β-hydroxybutyryl-CoA (Km 199 μM) leads to a 2.3-fold underestimate of catalytic efficiency and may mask inhibitor sensitivity [2].

In Vivo Chemical-Genetic Analysis of Histone Crotonylation in Neuroinflammation

The trilithium salt is the sole validated tool for acutely elevating histone lysine crotonylation in rodent models. Intra-ganglionic or intrathecal administration at doses calibrated to induce robust KCR without overt toxicity enables causal dissection of crotonylation-dependent gene expression in neuropathic pain [3]. Other acyl-CoA salts (e.g., butyryl-CoA) do not replicate this epigenetic modification.

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